N'-(2,2-dimethylpropanoyl)-2,2-dimethylpropanehydrazide

Description

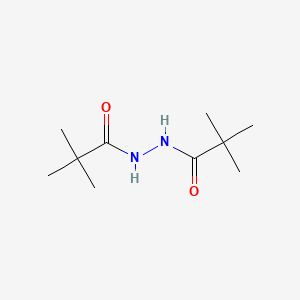

N'-(2,2-Dimethylpropanoyl)-2,2-dimethylpropanehydrazide is a symmetrically substituted hydrazide derivative featuring two 2,2-dimethylpropanoyl (pivaloyl) groups. This structure confers significant steric hindrance due to the bulky tert-butyl substituents, which influence its physical and chemical properties, such as solubility and reactivity. Hydrazides like this are pivotal in coordination chemistry, serving as ligands due to their N,N'-donor capabilities . The compound’s symmetrical architecture may enhance crystallinity and thermal stability, as observed in related bis-acylated hydrazides .

Properties

IUPAC Name |

N'-(2,2-dimethylpropanoyl)-2,2-dimethylpropanehydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-9(2,3)7(13)11-12-8(14)10(4,5)6/h1-6H3,(H,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYMKFLALUQKMJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NNC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,2-dimethylpropanoyl)-2,2-dimethylpropanehydrazide typically involves the reaction of 2,2-dimethylpropanoyl chloride with hydrazine. The reaction is carried out in an inert atmosphere, often using solvents such as tetrahydrofuran (THF) or dichloromethane. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction. After the reaction is complete, the product is purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of N’-(2,2-dimethylpropanoyl)-2,2-dimethylpropanehydrazide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N’-(2,2-dimethylpropanoyl)-2,2-dimethylpropanehydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions, where it reacts with electrophiles to form new compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions typically result in the formation of substituted hydrazides.

Scientific Research Applications

N’-(2,2-dimethylpropanoyl)-2,2-dimethylpropanehydrazide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: Investigated for its potential as an enzyme inhibitor or as a building block for biologically active molecules.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of N’-(2,2-dimethylpropanoyl)-2,2-dimethylpropanehydrazide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s hydrazide group can form stable complexes with metal ions, which may play a role in its biological activity .

Comparison with Similar Compounds

N-(2,2-Dimethylpropanoyl)-N'-p-toluenesulfonylhydrazine

- Structure : Replaces one pivaloyl group with a p-toluenesulfonyl moiety.

- Properties : Exhibits weak surface activity in alkaline solutions and distinct acid dissociation constants (pKa₁ = 8.31 ± 0.05; pKa₂ = 13.34 ± 0.10) .

- Comparison : The sulfonyl group introduces stronger electron-withdrawing effects, increasing acidity compared to the purely acylated target compound.

N2,N2′-Bis(2,2-dimethylpropanoyl)benzene-1,3-dicarbohydrazide

- Structure : Features two pivaloyl groups attached to a benzene-1,3-dicarbohydrazide backbone.

- Properties: Non-planar conformations (dihedral angles ~87.8°) and intermolecular hydrogen bonding (N–H⋯O) stabilize its crystal lattice .

- Comparison : The aromatic core enhances rigidity and π-π interactions, differing from the aliphatic backbone of the target compound.

N'-(2,2-Dimethylpropanoyl)-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide

- Structure : Incorporates a thiophene ring with a pyrrol substituent.

- Properties : High purity (≥97%) and applications as a pharmaceutical intermediate .

Physicochemical Properties

Crystallographic and Spectroscopic Data

- Hydrogen Bonding : The benzene-1,3-dicarbohydrazide forms 3D networks via N–H⋯O and C–H⋯O interactions , whereas the target compound’s steric bulk may limit such interactions.

- IR/NMR : Pivaloyl hydrazides show characteristic stretches for C=O (~1650 cm⁻¹) and N–H (~3200 cm⁻¹). Thiophene derivatives display additional C–S (~700 cm⁻¹) and aromatic C–H stretches .

Research Findings and Trends

- Steric Effects : Bulky substituents in the target compound reduce solubility but enhance thermal stability, making it suitable for high-temperature applications .

- Electron-Withdrawing Groups : Derivatives with sulfonyl or chlorophenyl groups () exhibit higher acidity and reactivity in metal-catalyzed reactions.

- Pharmaceutical Potential: Hydrazides with heterocycles (e.g., thiophene, indole) are prioritized in drug discovery for their bioavailability .

Biological Activity

N'-(2,2-dimethylpropanoyl)-2,2-dimethylpropanehydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 198.31 g/mol

The compound features a hydrazide functional group, which is known for its reactivity and potential biological activity. This structural motif is often associated with various pharmacological effects.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. Enzyme inhibitors are crucial in drug development as they can modulate biochemical pathways involved in disease processes. Preliminary studies suggest that this compound could inhibit specific enzymes linked to metabolic disorders and cancer pathways.

Antioxidant Activity

Antioxidant properties have also been attributed to this compound. Compounds with antioxidant activity can neutralize free radicals, thereby protecting cells from oxidative stress and reducing the risk of chronic diseases such as cancer and cardiovascular disorders.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. Results indicate that this compound exhibits significant cytotoxic effects against certain tumor cells, suggesting its potential as an anticancer agent .

Synthesis and Biological Evaluation

A study published in early 2022 focused on the synthesis and biological evaluation of related hydrazide compounds. Although it did not directly assess this compound specifically, it provided insights into similar compounds that share structural features and biological activities. The study highlighted the importance of hydrazones in medicinal chemistry and their diverse biological profiles .

Table: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Potential to inhibit enzymes linked to metabolic disorders and cancer pathways |

| Antioxidant Activity | Ability to neutralize free radicals and reduce oxidative stress |

| Cytotoxicity | Significant effects observed against various cancer cell lines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.